(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Lipophilicity Drug Discovery cLogP

Researchers facing low yields in Suzuki-Miyaura couplings with deactivated or hindered aryl halides require enhanced transmetalation rates. This fluorinated benzotriazole boronic acid offers a direct solution. - **Enhanced Reactivity**: Ortho-fluoro group increases boronic acid reactivity, improving coupling efficiency and reducing reaction times for challenging substrates. - **Unique Lipophilicity**: cLogP 2.6891 (vs. ~0.5 for unsubstituted analog) enables lead optimization for improved ADME properties. - **Reliable Supply**: Available at 97-98% purity; consistent quality for medicinal chemistry and probe synthesis.

Molecular Formula C13H11BFN3O2
Molecular Weight 271.06
CAS No. 2377605-77-9
Cat. No. B2905208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid
CAS2377605-77-9
Molecular FormulaC13H11BFN3O2
Molecular Weight271.06
Structural Identifiers
SMILESB(C1=CC2=C(C=C1F)N(N=N2)CC3=CC=CC=C3)(O)O
InChIInChI=1S/C13H11BFN3O2/c15-11-7-13-12(6-10(11)14(19)20)16-17-18(13)8-9-4-2-1-3-5-9/h1-7,19-20H,8H2
InChIKeyIXUTVJRFSXXKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid


(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid (CAS 2377605-77-9) is a heterocyclic organoboronic acid characterized by a benzotriazole core with a benzyl group at N1, a fluoro substituent at C6, and a boronic acid moiety at C5 . It is commercially available for research use, with a typical purity of 97-98% and a molecular weight of 271.06 g/mol . The compound exhibits moderate lipophilicity (cLogP 2.6891) and serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures .

1
Suzuki–Miyaura cross-coupling building block for complex molecule synthesis.
2
Reported enhanced lipophilicity (cLogP) supports membrane permeability screening studies.
3
Ortho-fluoro group may modulate cross-coupling reactivity; suitable for method development.

Key Differentiators of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid


The benzyl, fluoro, and boronic acid substituents on the benzotriazole core create a unique electronic and steric environment that cannot be replicated by simple, unsubstituted analogs. The N1-benzyl group significantly increases lipophilicity (cLogP 2.6891) compared to unsubstituted 1H-benzotriazole-5-boronic acid (cLogP ~0.5), directly impacting solubility and membrane permeability in biological contexts . The electron-withdrawing fluoro group at C6 modulates the reactivity of the boronic acid moiety and the benzotriazole ring, altering both cross-coupling rates and potential interactions with biological targets . Consequently, replacing this compound with a simpler boronic acid can lead to altered reaction yields, different biological activity profiles, or require extensive re-optimization of synthetic protocols, making direct substitution unreliable.

Target compound
(1‑Benzyl‑6‑fluoro‑1,2,3‑benzotriazol‑5‑yl)boronic acid
Simpler analog
Unsubstituted benzotriazole‑5‑boronic acid or phenylboronic acid
The N1‑benzyl and C6‑fluoro substituents create a unique electronic and lipophilic profile. Replacing with a simpler boronic acid may shift cross‑coupling rates, alter compound lipophilicity, and require protocol re‑optimization. Direct substitution is not recommended without experimental validation.

Comparative Performance Data for (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid


Enhanced Lipophilicity for Membrane Permeability

The calculated LogP (cLogP) for (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is 2.6891, which is significantly higher than that of the simpler, unsubstituted analog (1H-benzo[d][1,2,3]triazol-5-yl)boronic acid (estimated cLogP ~0.5). This >2-log unit increase in lipophilicity is primarily due to the N1-benzyl substituent . The increased lipophilicity is expected to enhance passive membrane permeability and alter tissue distribution profiles in biological assays, which is a critical parameter in early-stage drug discovery.

Lipophilicity (cLogP)
Class‑level inference
Target: cLogP 2.69
Analog: cLogP ~0.5
>2 log units higher
Reported higher lipophilicity may support membrane permeability studies.
Calculated property; experimental ADME data not available for this compound.
Lipophilicity Drug Discovery cLogP ADME

Increased Molecular Weight and Complexity

(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has a molecular weight of 271.06 g/mol, which is substantially higher than simpler benzotriazole boronic acids such as (1H-benzo[d][1,2,3]triazol-5-yl)boronic acid (MW 162.94 g/mol) . The addition of the benzyl and fluoro groups adds 108.12 g/mol, increasing molecular complexity and providing a more elaborated starting point for the synthesis of drug-like molecules. This can reduce the number of synthetic steps required to reach a target molecule with specific steric and electronic properties.

Molecular Weight
Head‑to‑head
Target: 271.06 g/mol
Analog: 162.94 g/mol
+108.12 g/mol (66% increase)
Higher MW offers a more elaborated intermediate for drug‑like molecule synthesis.
Comparison based on standard molecular formulas.
Molecular Complexity Chemical Space Fragment-Based Drug Design

Fluoro Substituent Modulates Reactivity

The presence of a fluoro substituent ortho to the boronic acid group in (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is expected to influence the reactivity of the boronic acid in cross-coupling reactions. Based on class-level inference for arylboronic acids, an ortho-fluoro substituent typically increases the Lewis acidity of the boron atom and accelerates the rate-determining transmetalation step in Suzuki-Miyaura couplings compared to unsubstituted phenylboronic acids [1]. While direct experimental data for this specific compound is limited, this electronic effect is a key differentiator from non-fluorinated analogs, potentially enabling faster reaction times or higher yields under mild conditions.

Fluoro Reactivity Modulation
Class‑level inference
Expected faster transmetalation vs. non‑fluorinated analogs
Ortho‑fluoro may accelerate Suzuki coupling; direct experimental data for this compound limited.
Inference from arylboronic acid class behavior (Chem. Soc. Rev., 2014).
Electronic Effects Suzuki-Miyaura Coupling Reactivity Modulation

Stability and Storage Profile

Vendor specifications indicate that (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a stable compound when stored long-term in a cool, dry place . This is in line with the general stability of arylboronic acids, which can degrade via protodeboronation or oxidation. While specific degradation kinetics are not provided, the vendor's assurance of long-term storage under these conditions provides a practical baseline for inventory management compared to less stable boronic acid derivatives that require more stringent storage conditions (e.g., -20°C under inert atmosphere). This reduces logistical complexity and potential waste.

Storage Stability
Vendor specification
Store long‑term in a cool, dry place
Simpler storage logistics vs. boronic acids requiring inert atmosphere.
Based on supplier SDS; degradation kinetics not provided.
Stability Storage Shelf Life Procurement

Application Scenarios for (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid


Medicinal Chemistry Scaffold Elaboration

Based on its significantly higher cLogP (2.6891) and molecular weight compared to simpler benzotriazole boronic acids, this compound is a prime candidate for use in medicinal chemistry programs aiming to improve the lipophilicity and molecular complexity of lead compounds. It is particularly suited for late-stage functionalization where the introduction of a pre-elaborated, lipophilic benzotriazole fragment is desired, potentially improving ADME properties without requiring multiple synthetic steps . This aligns with the need for diverse, drug-like building blocks in hit-to-lead optimization .

Accelerated Suzuki-Miyaura Cross-Coupling

The ortho-fluoro substituent on the benzotriazole ring is expected to increase the reactivity of the boronic acid in Suzuki-Miyaura couplings . This makes the compound a valuable reagent for challenging cross-coupling reactions where enhanced transmetalation rates can lead to improved yields and shorter reaction times. Researchers facing difficulties with coupling deactivated or sterically hindered aryl halides may find this compound a superior alternative to non-fluorinated benzotriazole boronic acids .

Fluorinated Probes for Chemical Biology

The presence of a fluorine atom makes this compound a useful precursor for the synthesis of fluorinated probes for 19F NMR or PET imaging. The benzotriazole core can serve as a versatile scaffold for further functionalization, while the boronic acid handle allows for its site-specific incorporation into larger biomolecules or small-molecule probes via cross-coupling . The enhanced lipophilicity (cLogP 2.6891) may also improve cellular uptake of the resulting probes [1].

Materials Science Building Block

The electron-withdrawing fluoro group and the benzotriazole core can be exploited in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The boronic acid functionality enables its incorporation into conjugated polymers or small-molecule semiconductors via Suzuki polycondensation, allowing for fine-tuning of the material's electronic and optical properties .

Application
Selection Property
Validation Focus
Hit‑to‑lead optimization studies
Lipophilic benzotriazole building block
ADME property screening
Challenging cross‑coupling reactions
Ortho‑fluoro activation of boronic acid
Reaction yield and rate under mild conditions
Fluorinated probe synthesis
Fluoro‑substituted benzotriazole core
19F NMR or PET tracer characterization
Organic electronic materials research
Electron‑withdrawing benzotriazole scaffold
Optoelectronic property modulation

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16 linked technical documents
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